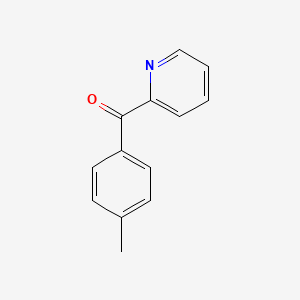
2-(4-甲基苯甲酰基)吡啶
描述
2-(4-Methylbenzoyl)pyridine is a compound with the molecular formula C13H11NO . It is also known by other synonyms such as (4-methylphenyl)-pyridin-2-ylmethanone .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylbenzoyl)pyridine consists of a pyridine ring substituted with a 4-methylbenzoyl group . The InChI code for the compound is 1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Methylbenzoyl)pyridine is 197.23 g/mol . It has a computed XLogP3 value of 2.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors .科学研究应用
杂环化合物的合成
“2-(4-甲基苯甲酰基)吡啶”可用于杂环化合物的合成 . 例如,它可用于合成1H-吡唑并[3,4-b]吡啶,这是一类具有两种可能的互变异构体形式的杂环化合物:1H-和2H-异构体 . 这些化合物因其与嘌呤碱基腺嘌呤和鸟嘌呤的相似性而引起了药物化学家的兴趣 .
生物活性配体
从吡啶衍生物(包括“2-(4-甲基苯甲酰基)吡啶”)衍生的席夫碱可以充当灵活的多齿生物活性配体 . 这些席夫碱在药物化学中备受关注,因为它们可以表现出与吡哆醛-氨基酸系统相似的生理效应,而吡哆醛-氨基酸系统被认为在许多代谢反应中非常重要 .
药效团
从“2-(4-甲基苯甲酰基)吡啶”衍生的席夫碱可被认为是一种通用的药效团 . 它们具有有趣的生物活性范围,包括抗菌、抗病毒、抗结核、抗真菌、抗氧化、抗惊厥、抗抑郁、抗炎、降压、抗癌活性等 .
化学传感器
几种基于吡啶的席夫碱,包括那些从“2-(4-甲基苯甲酰基)吡啶”衍生的席夫碱,对各种阳离子和阴离子表现出非常强的结合能力,并具有独特的光物理性质 . 这些可用于离子识别,并广泛用于开发用于各种环境和生物介质中选择性或特定离子的定性和定量检测的化学传感器 .
荧光探针
一种新的荧光探针是由席夫碱2-(吡啶-2-基亚甲基)-苯氧基苯胺设计而成,用于选择性检测Cd+2离子 . 观察到显著的荧光增强,并且它在自来水和河水样品中检测Cd+2离子的结果令人满意 .
2-甲基吡啶的合成
“2-(4-甲基苯甲酰基)吡啶”也可用于合成2-甲基吡啶 . 这些反应以高度选择性进行,以更环保的方式生成α-甲基化的吡啶,比使用传统的间歇反应方案更可行 .
作用机制
Target of Action
It is known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry .
Mode of Action
It is known that pyridines interact with organometallics, particularly organolithiums and organomagnesiums .
Biochemical Pathways
It is known that pyridines can affect various biochemical pathways due to their diversified reactivity profile .
生化分析
Biochemical Properties
2-(4-Methylbenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, 2-(4-Methylbenzoyl)pyridine can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-(4-Methylbenzoyl)pyridine on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, 2-(4-Methylbenzoyl)pyridine has been shown to affect the expression of genes involved in stress responses and metabolic regulation. These changes in gene expression can have profound effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(4-Methylbenzoyl)pyridine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, 2-(4-Methylbenzoyl)pyridine has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Methylbenzoyl)pyridine can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to 2-(4-Methylbenzoyl)pyridine can lead to the accumulation of degradation products, which may have distinct biological activities. Additionally, the temporal dynamics of the compound’s interactions with biomolecules can affect its overall impact on cellular processes. Understanding these temporal effects is crucial for optimizing the use of 2-(4-Methylbenzoyl)pyridine in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(4-Methylbenzoyl)pyridine can vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including cellular damage and impaired organ function. It is important to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-(4-Methylbenzoyl)pyridine is involved in various metabolic pathways, including those related to pyrimidine metabolism . This compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of key metabolites. For instance, 2-(4-Methylbenzoyl)pyridine has been shown to modulate the activity of enzymes involved in nucleotide biosynthesis, thereby affecting the availability of nucleotides for DNA and RNA synthesis. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Methylbenzoyl)pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 2-(4-Methylbenzoyl)pyridine can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within different tissues can also influence its overall biological effects. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of 2-(4-Methylbenzoyl)pyridine in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Methylbenzoyl)pyridine can affect its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting of 2-(4-Methylbenzoyl)pyridine to these organelles can be mediated by specific targeting signals or post-translational modifications. The subcellular localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding these localization mechanisms is crucial for elucidating the molecular basis of 2-(4-Methylbenzoyl)pyridine’s biological activity.
属性
IUPAC Name |
(4-methylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDAKOZHMSQCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999833 | |
| Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78539-88-5 | |
| Record name | 2-(4-Methylbenzoyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78539-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl) 2-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078539885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylphenyl) 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

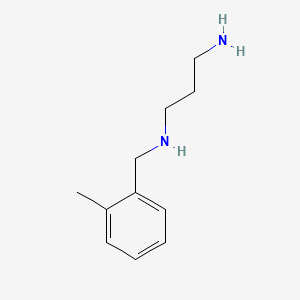
![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

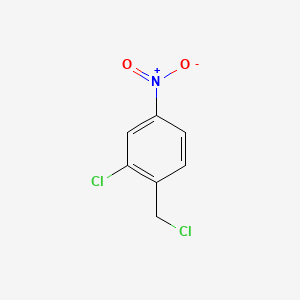
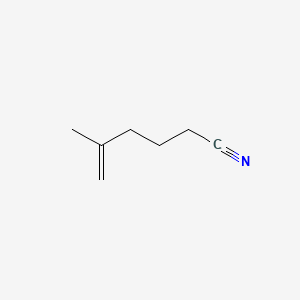
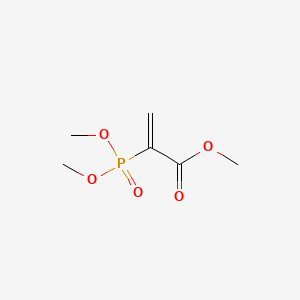
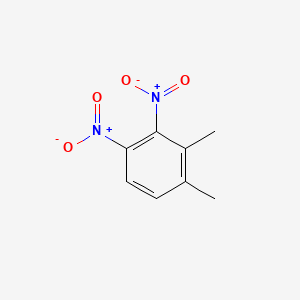



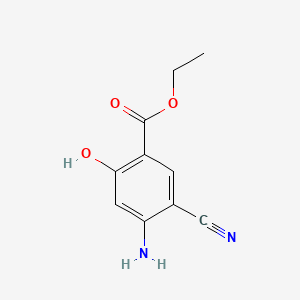

![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)
